N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine
Description
N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine is a complex organic compound that features a difluoromethoxy group, a morpholine ring, and a pyridine ring
Properties
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2/c1-13(15-5-3-4-6-17(15)26-19(20)21)22-16-7-8-18(23-14(16)2)24-9-11-25-12-10-24/h3-8,13,19,22H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYLLVDHGNJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)NC(C)C3=CC=CC=C3OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pre-formed aromatic ring . The reaction conditions often require the presence of a metal catalyst and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to achieving high purity and yield on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The morpholine and pyridine rings may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: Similar in having a difluoromethyl group but differs in the sulfur atom replacing the oxygen in the difluoromethoxy group.
Difluoromethoxylated ketones: These compounds also contain the difluoromethoxy group but differ in their overall structure and functional groups.
Uniqueness
N-[1-[2-(difluoromethoxy)phenyl]ethyl]-2-methyl-6-morpholin-4-ylpyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
